molecular formula C12H8N2O4Se2 B1266655 Bis(2-nitrophenyl) diselenide CAS No. 35350-43-7

Bis(2-nitrophenyl) diselenide

Cat. No. B1266655
CAS RN: 35350-43-7
M. Wt: 402.1 g/mol
InChI Key: QUTPYNJBIHTIGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic selenides often involves multi-step reactions that aim to introduce the selenium atom into the organic framework in a controlled manner. While direct research on bis(2-nitrophenyl) diselenide synthesis is scarce, related compounds and methodologies provide a foundation for understanding potential synthetic routes. For example, the practical synthesis of related organic compounds highlights the importance of selecting appropriate precursors and reaction conditions to achieve high yields and product purity (Gu et al., 2009).

Molecular Structure Analysis

The molecular structure of bis(2-nitrophenyl) diselenide is expected to be influenced by the presence of selenium and nitro groups. These functional groups can affect the overall geometry, electronic distribution, and intermolecular interactions of the molecule. Research on similar compounds suggests that X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are valuable tools for elucidating molecular structures (Ara & Walton, 1992).

Chemical Reactions and Properties

Bis(2-nitrophenyl) diselenide's reactivity is likely influenced by both the selenium and nitro functional groups. These groups may undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, depending on the reaction conditions. The study of related selenium compounds and their reactivity provides insights into possible chemical behaviors and applications (Scaltrito et al., 2000).

Physical Properties Analysis

The physical properties of bis(2-nitrophenyl) diselenide, such as melting point, boiling point, solubility, and crystal structure, are critical for its application and handling. While specific data on bis(2-nitrophenyl) diselenide are not readily available, the study of similar organic compounds can offer valuable information on how structural features influence physical properties (Bothwell et al., 2003).

Chemical Properties Analysis

Understanding the chemical properties of bis(2-nitrophenyl) diselenide, including its stability, reactivity towards different reagents, and potential for forming derivatives, is essential for its practical use. Research on the chemical behavior of related selenides suggests that the electron-rich selenium atom can significantly influence the molecule's reactivity and interactions with other chemical species (Lin, 1996).

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

Bis(2-nitrophenyl) diselenide is instrumental in the synthesis of various heterocyclic compounds. For instance, it's reduced by samarium(II) iodide to form active intermediates, which react with α-halocarboxylic derivatives. This leads to the production of 2H-1,4-benzothiazin-3(4H)-ones and 2H-1,4-benzoselenazin-3(4H)-ones, essential in medicinal chemistry and material science (Zhong, Zhang, 2001).

2. Crystal Structure and Vibrational Studies

The crystal structure and vibrational properties of bis(2-aminophenyl) diselenide, a variant of bis(2-nitrophenyl) diselenide, have been extensively studied. Its structure, determined through X-ray diffraction and vibrational spectroscopy, offers insights into its biological activity against various pathogens. This research is crucial for understanding the compound's properties and potential applications in pharmacology and materials science (Helios et al., 2011).

3. Antimicrobial and Antiviral Properties

Research into bis(2-nitrophenyl) diselenide derivatives has revealed their potent antimicrobial and antiviral properties. Studies indicate that these compounds are effective against a range of Gram-positive bacteria, some Gram-negative bacteria, fungi, and viruses. This highlights their potential as therapeutic agents in treating various infections (Giurg et al., 2017).

4. Anti-inflammatory Applications

Bis(2-nitrophenyl) diselenide and its variants have been found to possess significant anti-inflammatory properties. They have shown promising results in vitro for anti-inflammatory assays, making them potential candidates for the development of new anti-inflammatory drugs (Shen et al., 2004).

5. Antioxidant Properties

Studies on bis(2-nitrophenyl) diselenide and related compounds have demonstrated their effectiveness as antioxidants. They mimic the action of glutathione peroxidases, protecting against oxidative stress. This property is critical for potential applications in neuroprotection and the treatment of diseases related to oxidative stress (Wedding et al., 2018).

Safety And Hazards

Safety data for “Bis(2-nitrophenyl) diselenide” suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin or eye contact, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always wear personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Organoselenium compounds, including diselenides, have attracted attention due to their potential applications in various biological processes . Future research may focus on the synthesis of selenium heterocycles using diorganyl diselenides, as well as the exploration of the diverse binding modes of bis(2/4-pyridyl)diselenide with different metal complexes .

properties

IUPAC Name

1-nitro-2-[(2-nitrophenyl)diselanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4Se2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTPYNJBIHTIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[Se][Se]C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188842
Record name Bis(2-nitrophenyl) diselenide
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Molecular Weight

402.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-nitrophenyl) diselenide

CAS RN

35350-43-7
Record name Bis(2-nitrophenyl) diselenide
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Record name Bis(2-nitrophenyl) diselenide
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Record name 35350-43-7
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Record name Bis(2-nitrophenyl) diselenide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
R Saravanan, HB Singh, RJ Butcher - Acta Crystallographica Section …, 2021 - scripts.iucr.org
Three organoselenium and organotellurium compounds containing ortho substitutents, namely, bis(2-nitrophenyl) selenide, C12H8N2O4Se, 2, bis(2-aminophenyl) selenide, …
Number of citations: 3 scripts.iucr.org
EA Meyers, RA Zingaro, NLM Dereu - Zeitschrift für Kristallographie …, 1995 - degruyter.com
Crystal structure of bis(2-nitrophenyl)diselenide, C12H8N2O4Se2 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP - Pound …
Number of citations: 10 www.degruyter.com
FR Dı́az, CO Sánchez, MA del Valle, L Ugalde… - Synthetic Metals, 1999 - Elsevier
Polybis(2-aminophenyl)diselenide and polybis(2-aminophenyl)disulfide were chemically synthesized by oxidation of the monomers with ammonium persulphate in 0.5 MH 2 SO 4 and 1 …
Number of citations: 3 www.sciencedirect.com
JL Wedding, B Lai, S Vogt, HH Harris - Biochimica et Biophysica Acta (BBA) …, 2018 - Elsevier
Background A variety of selenium compounds have been observed to provide protection against oxidative stress, presumably by mimicking the mechanism of action of the glutathione …
Number of citations: 9 www.sciencedirect.com
E Dąbrowska, M Pįętka-Ottlik… - Phosphorus, Sulfur, and …, 2008 - Taylor & Francis
The seleno-organic compounds based on bis(2-aminophenyl) diselenide- 1 are potential antiviral, antibacterial and antifungal agents. In this work, we reported synthesis of bis(2-…
Number of citations: 4 www.tandfonline.com
L Syper - Tetrahedron, 1987 - Elsevier
Oxidation of α,β-unsaturated aldehydes with hydrogen peroxide catalysed by benzeneseleninic acids and their precursors has been investigated. Bis 2-nitrophenyl diselenide has …
Number of citations: 66 www.sciencedirect.com
GJ ten Brink, JM Vis, IWCE Arends… - The Journal of Organic …, 2001 - ACS Publications
Several diselenides were tested for catalytic activity in Baeyer−Villiger reactions with 60% aqueous hydrogen peroxide. Bis[3,5-bis(trifluoromethyl)phenyl] diselenide forms the …
Number of citations: 191 pubs.acs.org
JM Renga - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 56790‐59‐1 ] C 6 H 5 NO 4 Se (MW 234.08) InChI = 1S/C6H5NO4Se/c8‐7(9)5‐3‐1‐2‐4‐6(5)12(10)11/h1‐4H,(H,10,11) InChIKey = LNJFIDXLARAFNQ‐UHFFFAOYSA‐N (catalyst …
Number of citations: 2 onlinelibrary.wiley.com
L Syper, J Mlochowski - Tetrahedron, 1988 - Elsevier
The reduction of selenium with lithium in THF in the presence of diphenylacetylene as a catalyst afforded lithium diselenide, which reacted with electrophiles giving alkyl or aryl …
Number of citations: 173 www.sciencedirect.com
E Labisbal, J Romero, ML Durán… - Journal of the …, 1993 - pubs.rsc.org
The anodic oxidation of tin in an acetonitrile solution of the Schiff bases derived from bis(2-aminophenyl) diselenide and an appropriate salicylaldehyde yields tin(IV) compounds. The …
Number of citations: 16 pubs.rsc.org

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